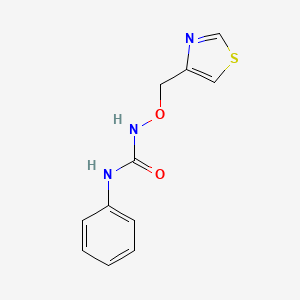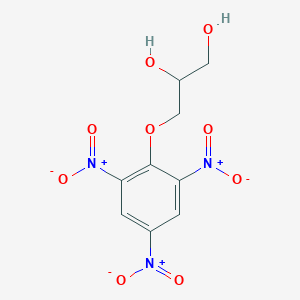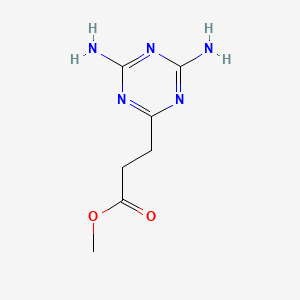
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and a triazine ring substituted with amino groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds such as chloroform or bromoethane; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
Scientific Research Applications
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
Pathways Involved: By inhibiting DNA gyrase, the compound disrupts the replication process, leading to the death of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the propanoate group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a propanoate group.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chlorine atom instead of a methyl ester group.
Uniqueness
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is unique due to the presence of both the triazine ring and the methyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
86241-64-7 |
|---|---|
Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate |
InChI |
InChI=1S/C7H11N5O2/c1-14-5(13)3-2-4-10-6(8)12-7(9)11-4/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChI Key |
LHYSWLRNUDOUEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
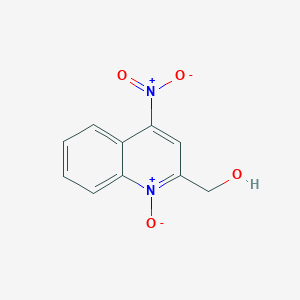
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
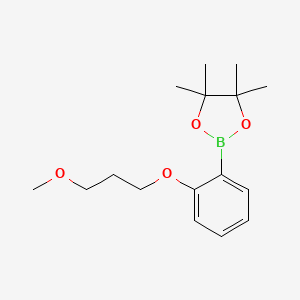
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
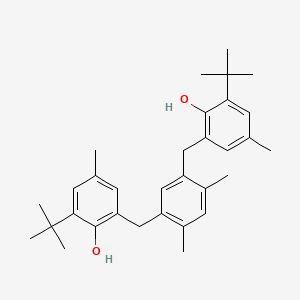
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
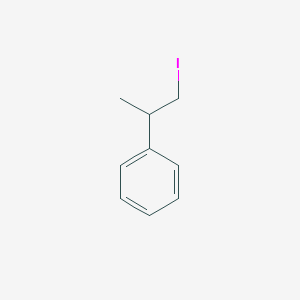

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

